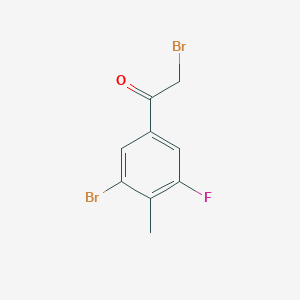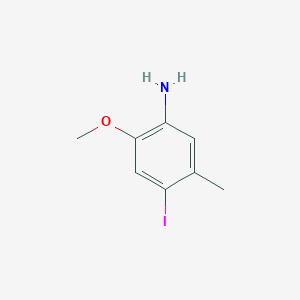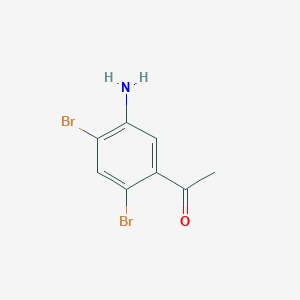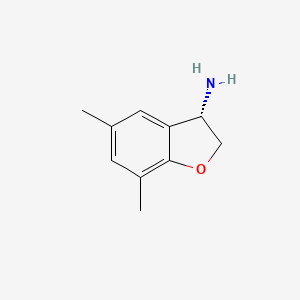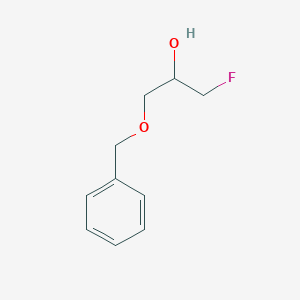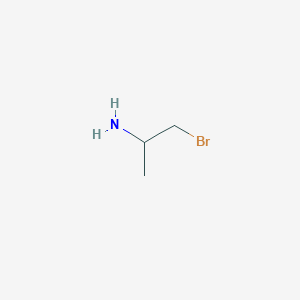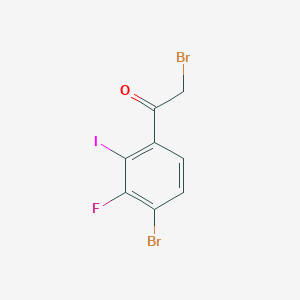
4-Bromo-3-fluoro-2-iodophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2-iodophenacyl bromide: is a chemical compound with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodophenacyl bromide typically involves multiple steps, including halogenation and substitution reactions. The general synthetic route may include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenacyl bromide structure.
Substitution Reactions: Replacement of hydrogen atoms with halogen atoms under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-fluoro-2-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-3-fluoro-2-iodophenacyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound may be used to study the effects of halogenated phenacyl bromides on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacyl bromide involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures.
Comparación Con Compuestos Similares
- 4-Bromo-2-fluoroacetophenone
- 4-Bromo-3-fluoro-2-iodobenzene
- 4-Bromo-3-fluoro-2-iodoaniline
Comparison: 4-Bromo-3-fluoro-2-iodophenacyl bromide is unique due to the presence of bromine, fluorine, and iodine atoms on the phenacyl bromide structure This combination of halogens imparts distinct reactivity and properties compared to similar compounds
Propiedades
Fórmula molecular |
C8H4Br2FIO |
|---|---|
Peso molecular |
421.83 g/mol |
Nombre IUPAC |
2-bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |
Clave InChI |
AQANLHBNNGATBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CBr)I)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




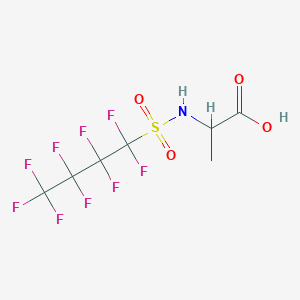
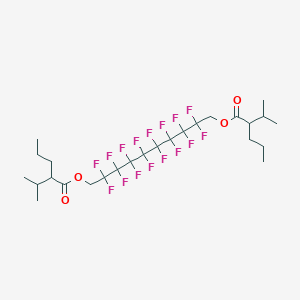
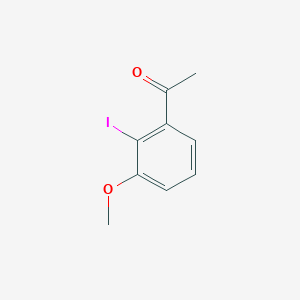
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
